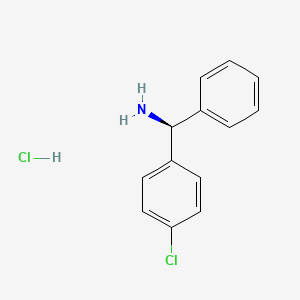

(S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride

Übersicht

Beschreibung

Methenamine, a compound with a similar structure, is an antibacterial medicine used to treat or prevent bladder infections . It’s a heterocyclic organic compound with a cage-like structure .

Synthesis Analysis

The synthesis of similar compounds often involves the use of different organic solvents at various stages . For instance, the synthesis of N-Methylamphetamine involves the extraction of (S)-pseudoephedrine from a decongestant, which is then reduced to form (S)-N-methylamphetamine .Molecular Structure Analysis

The molecular structure of these compounds often includes a nitrogen atom, which can accept a hydrogen ion, making these compounds act as bases .Chemical Reactions Analysis

Phenylamine, a primary amine like the requested compound, reacts with acids like hydrochloric acid . It also reacts with acyl chlorides and acid anhydrides where it acts as a nucleophile .Physical And Chemical Properties Analysis

These compounds often have specific physical and chemical properties. For instance, metformin hydrochloride, a widely used drug to treat diabetes mellitus, has specific physical and chemical properties that allow for quality assessment .Wissenschaftliche Forschungsanwendungen

Industrial Synthesis of Antidepressants

A novel industrial synthesis of sertraline hydrochloride, an effective antidepressant, utilizes intermediates related to (S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride. The process involves the formation of a stable N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide, followed by a stereoselective reduction to produce the required cis-racemic amine. This method offers advantages over traditional processes, including environmental and safety considerations (Vukics et al., 2002).

Hydrogenation Reactions with Ruthenium Complexes

(4-Phenylquinazolin-2-yl)methanamine, synthesized from glycine, was used to form N-heterocyclic ruthenium(II) complexes. These complexes demonstrated excellent performance in transfer hydrogenation reactions of acetophenone derivatives, achieving high conversions and turnover frequency values. This indicates a potential role of related compounds in catalytic processes (Karabuğa et al., 2015).

Fluorescence Switching and Chemical Sensing

A derivative of tetraphenylethene, facilely prepared from bis(4-(diethylamino)phenyl)methanone, exhibits aggregation-induced emission and high solid-state fluorescence quantum yields. This compound can reversibly switch fluorescence in response to acidic and basic solutions and hydrochloride vapor, indicating potential applications in chemical sensing and environmental monitoring (Wang et al., 2015).

Crystallographic Studies

The crystal structures of two imidazole-4-imines, including (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine, demonstrated significant isomorphism, indicating the importance of weak interactions such as C–H···N hydrogen bonds and π–π interactions in their crystal packing. This study underscores the role of these interactions in the crystal structures of similar compounds (Skrzypiec et al., 2012).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(S)-(4-chlorophenyl)-phenylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN.ClH/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10;/h1-9,13H,15H2;1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPRBUXOILBKFH-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C2=CC=C(C=C2)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679458 | |

| Record name | (S)-1-(4-Chlorophenyl)-1-phenylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride | |

CAS RN |

451503-28-9 | |

| Record name | (S)-1-(4-Chlorophenyl)-1-phenylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B1453238.png)

![3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B1453240.png)

![2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide](/img/structure/B1453242.png)

![2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-N-methylacetamide](/img/structure/B1453245.png)

![2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile](/img/structure/B1453248.png)

![1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone](/img/structure/B1453252.png)

![2-{3-[(Difluoromethyl)sulfanyl]-4-methoxyphenyl}acetonitrile](/img/structure/B1453256.png)

![[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanol](/img/structure/B1453257.png)